5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-
Description
This compound is a thiazole derivative featuring a 2-chloro-substituted thiazole core with a carboxamide group at position 5. The amide nitrogen is uniquely branched, bearing two substituents: a 2-chloro-6-methylphenyl group and a 4-methoxybenzyl group. Thiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, making this compound a candidate for further exploration.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-12-4-3-5-15(20)17(12)23(18(24)16-10-22-19(21)26-16)11-13-6-8-14(25-2)9-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVFQMOSUCGZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N(CC2=CC=C(C=C2)OC)C(=O)C3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]- is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula :
- Molecular Weight : 394.28 g/mol
- CAS Number : 302964-08-5
5-Thiazolecarboxamide functions primarily as a protein tyrosine kinase inhibitor . It has been identified as an intermediate in the synthesis of Dasatinib, a well-known dual BCR/ABL and Src family kinase inhibitor used in cancer treatment. The inhibition of these kinases plays a crucial role in regulating cell proliferation and survival, making this compound a potential therapeutic agent against various cancers.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : As an intermediate for Dasatinib, it is implicated in the treatment of chronic myeloid leukemia (CML) and other malignancies.
- Antioxidant Activity : Research indicates that thiazole derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
- Dasatinib and Its Derivatives :
- Oxidative Stress Reduction :
- Synthesis and Optimization :
Table 1: Comparison of Biological Activities
| Property | Value |
|---|---|
| Melting Point | 280 °C |
| Purity | >98% (HPLC) |
| Appearance | White to light yellow powder |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Key structural differences among analogous compounds arise from substituents on the thiazole ring and the amide nitrogen:
Key Observations :
- The main compound distinguishes itself with a bis-amide substitution (bulky 4-methoxybenzyl and chloro-methylphenyl groups), enhancing steric hindrance and lipophilicity compared to simpler analogs.
- ’s compound features a chlorinated pyrimidine substituent , which may enhance rigidity and electron-withdrawing effects.
- The dimer in exhibits significantly higher molecular weight and reduced solubility due to its piperazine linker.
- ’s compound replaces the chloro group with an amino substituent, increasing polarity and reactivity.
Physicochemical Properties
Key Differences :
- The main compound’s 4-methoxybenzyl group likely reduces aqueous solubility compared to ’s pyridine-containing analog.
- The dimer in exhibits poor solubility, aligning with its high molecular weight and rigid structure.
- ’s compound, with its amino group, is expected to have superior solubility in polar solvents.
Research Findings and Implications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-thiazolecarboxamide derivatives with dual aryl substitutions, and how can reaction conditions be optimized?
- Methodology :
- Use a two-step approach: (i) Condensation of substituted phenyl isothiocyanates with trichloroethylcarboxamides in acetonitrile under reflux (1–3 minutes), followed by (ii) cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiazole core .
- Optimize solvent choice (e.g., DMF for cyclization) and catalyst ratios (e.g., iodine:triethylamine = 1:1.2) to improve yield and purity. Monitor intermediates via TLC and characterize final products using H/C NMR .
- Key Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetonitrile, reflux | 65–78 | >90% |
| 2 | DMF, I, EtN | 45–60 | 85–92% |
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- NMR : Identify key signals: (i) Chlorine substituents at C2 of thiazole (δ 7.2–7.5 ppm for aromatic protons), (ii) N-methyl groups (δ 2.8–3.1 ppm), and (iii) methoxy protons (δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 406.3) and fragmentation patterns (e.g., loss of Cl or OCH groups) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?
- Methodology :
- Antimicrobial : Use agar diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination (concentration range: 5–100 µg/mL) .
- Antitumor : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?
- Methodology :
- Synthesize analogs with modified substituents: (i) Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity; (ii) vary the N-aryl group (e.g., 2,6-dichlorophenyl) to assess steric effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like EGFR or COX-2, followed by enzymatic inhibition assays .
- Key Table :
| Substituent Modification | Biological Activity (IC, µM) | Target Enzyme Affinity (kcal/mol) |
|---|---|---|
| 4-OCH (Parent) | 12.5 ± 1.2 | -7.8 (EGFR) |
| 4-NO | 8.3 ± 0.9 | -8.5 (EGFR) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid in vitro degradation (e.g., t < 30 minutes) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and HO (3%) at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .
Methodological Considerations
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
- Methodology :
- Follow the INCHEMBIOL framework: (i) Measure logP (octanol-water partition coefficient) to predict bioaccumulation; (ii) use Daphnia magna acute toxicity tests (48-hour LC) .
Q. How can computational models predict metabolic pathways and toxicity profiles?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
